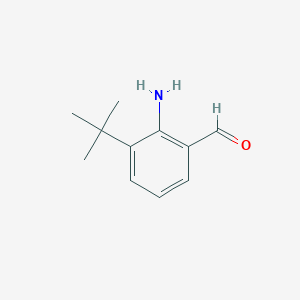

2-Amino-3-(tert-butyl)benzaldehyde

Description

Significance of Functionalized Aryl Aldehyde Scaffolds in Molecular Design

Functionalized aryl aldehyde scaffolds are foundational components in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials. The aldehyde group is a versatile functional handle that can participate in a multitude of reactions, such as nucleophilic additions, condensations, and oxidations, providing access to a diverse range of more complex structures. When incorporated into an aromatic ring that bears other substituents, the resulting scaffold becomes a powerful tool for molecular design, allowing for the systematic variation of steric and electronic properties to fine-tune the characteristics of the final product.

The strategic placement of functional groups on the aryl ring can influence the molecule's biological activity, solubility, and metabolic stability. For instance, the introduction of specific substituents can enhance binding to a biological target or modulate the pharmacokinetic profile of a drug candidate. In materials science, the functionalization of aryl aldehydes is key to developing polymers and dyes with tailored optical and electronic properties.

The Role of Ortho-Substitution in Directing Chemical Reactivity and Selectivity

The presence of a substituent at the ortho position relative to the aldehyde group profoundly impacts the molecule's reactivity and the stereochemical outcome of its reactions. This ortho-substitution can exert its influence through several mechanisms:

Steric Hindrance: A bulky ortho-substituent can shield the aldehyde group, influencing the approach of reagents and favoring the formation of specific stereoisomers. This steric control is crucial in asymmetric synthesis, where the creation of a single enantiomer is often desired.

Electronic Effects: Ortho-substituents can donate or withdraw electron density from the aromatic ring and the aldehyde group, thereby modulating their reactivity. Electron-donating groups, such as amino or alkoxy groups, can activate the ring towards electrophilic substitution and can also influence the reactivity of the aldehyde. rsc.orgresearchgate.net Conversely, electron-withdrawing groups can deactivate the ring.

Directing Group Ability: An ortho-substituent can act as a directing group in various metal-catalyzed cross-coupling reactions, enabling the selective functionalization of specific C-H bonds on the aromatic ring. This has become a powerful strategy for the efficient synthesis of complex substituted aromatic compounds.

The interplay of these effects makes ortho-substituted benzaldehydes highly valuable intermediates for controlling the regioselectivity and stereoselectivity of chemical reactions.

Overview of 2-Amino-3-(tert-butyl)benzaldehyde as a Versatile Functionalized Building Block

This compound is a prime example of a highly functionalized building block that embodies the principles of ortho-substitution. This compound, with its strategically placed amino and tert-butyl groups, offers a unique combination of features that make it a valuable tool in organic synthesis.

The ortho-amino group can act as a powerful directing group and a nucleophile, participating in a variety of cyclization reactions to form heterocyclic systems. wikipedia.orgorgsyn.org The bulky tert-butyl group at the 3-position exerts significant steric influence, which can be exploited to control the stereochemical outcome of reactions at the adjacent aldehyde and amino groups. This steric hindrance can also prevent undesirable side reactions, such as self-condensation, which can be problematic with other 2-aminobenzaldehydes. wikipedia.org

While specific, detailed research focused solely on this compound is not extensively documented in publicly available literature, its potential as a versatile building block can be inferred from the known reactivity of related compounds. The combination of a nucleophilic amino group, a reactive aldehyde, and a sterically demanding tert-butyl group suggests its utility in the synthesis of complex, sterically hindered quinolines, benzodiazepines, and other heterocyclic structures that are of interest in medicinal chemistry and materials science.

The synthesis of this compound would likely involve the introduction of the tert-butyl group onto a pre-functionalized benzene (B151609) ring, followed by the formation or unmasking of the amino and aldehyde functionalities. For example, a plausible route could involve the ortho-alkylation of a protected 2-aminobenzaldehyde (B1207257) derivative or the reduction of a corresponding nitrobenzaldehyde precursor. A general method for producing 2-amino-substituted benzaldehydes involves the protection of the aldehyde group, followed by lithiation, azidation, and subsequent reduction to the amine. google.com

The unique substitution pattern of this compound positions it as a promising starting material for the construction of novel and complex molecular architectures.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2-amino-3-tert-butylbenzaldehyde |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)9-6-4-5-8(7-13)10(9)12/h4-7H,12H2,1-3H3 |

InChI Key |

CXYJIHYPSGCWPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1N)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 Tert Butyl Benzaldehyde and Analogues

Direct Functionalization Approaches to the Aromatic Ring

Direct functionalization strategies focus on introducing the three key substituents—amino, tert-butyl, and aldehyde groups—onto the benzene (B151609) ring in a controlled manner.

Regioselective Formylation Strategies to Install the Aldehyde Moiety

The introduction of an aldehyde group (formylation) onto an aromatic ring, particularly one already bearing substituents, requires high regioselectivity. For electron-rich arenes, such as aniline (B41778) derivatives, the Vilsmeier-Haack reaction is a prominent method. wikipedia.orgchemistrysteps.comorganic-chemistry.org This reaction utilizes a substituted formamide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride to generate an electrophilic iminium species known as the Vilsmeier reagent. chemistrysteps.comyoutube.com This reagent then reacts with the electron-rich aromatic ring to introduce the formyl group. wikipedia.orgchemistrysteps.com The directing effects of the existing substituents on the aniline ring are crucial for achieving the desired ortho-formylation. For instance, in para-substituted tert-anilines, formylation with N-formylated secondary anilines in the presence of phosphoryl chloride can lead to ortho-formylation. rsc.org

The Vilsmeier-Haack reaction is generally effective for aromatic compounds that are more activated than benzene, such as anilines and phenols. wikipedia.org The electrophilicity of the Vilsmeier reagent is considered weaker than that of the acylium ion equivalent in Friedel-Crafts acylation, which contributes to its selectivity for highly activated substrates. chemistrysteps.com

Table 1: Vilsmeier-Haack Reaction Conditions for Formylation

| Reagents | Substrate Type | Key Features |

| DMF, POCl₃ | Electron-rich arenes (e.g., anilines, phenols) | Forms Vilsmeier reagent in situ for electrophilic aromatic substitution. wikipedia.orgchemistrysteps.comyoutube.com |

| N-formylated sec-anilines, POCl₃ | Para-substituted tert-anilines | Can achieve ortho-formylation. rsc.org |

Stereoselective Introduction of the tert-Butyl Moiety

The bulky tert-butyl group significantly influences the steric and electronic properties of the target molecule. Its introduction onto an aromatic ring can be challenging due to its size. The tert-butyl group is known to be an ortho-para director in electrophilic aromatic substitution, although the steric hindrance it imposes often favors para-substitution. stackexchange.com The electronic effect of the tert-butyl group is considered to be weakly activating through hyperconjugation. stackexchange.com

One common method for introducing alkyl groups onto an aromatic ring is the Friedel-Crafts alkylation. However, this reaction can be complicated by issues such as polysubstitution and carbocation rearrangements. For the introduction of a tert-butyl group, which forms a stable tertiary carbocation, the reaction is more straightforward.

Aromatic protecting groups are widely utilized in carbohydrate synthesis, and introducing a tert-butyl group onto these aryl moieties has been shown to improve the solubility of otherwise poorly soluble carbohydrate derivatives. nih.govacs.org This highlights the impact of the tert-butyl group on the physical properties of molecules.

Recent advancements have also explored the regioselective introduction of the perfluoro-tert-butyl group, a bulkier analogue of the trifluoromethyl group, onto arenes using arynes and a novel perfluoro-tert-butyl anion source. nih.gov

Methods for Introducing the Amino Functionality at the Ortho Position

Introducing an amino group ortho to an existing substituent on a benzaldehyde (B42025) presents a significant synthetic challenge. Direct amination methods are often sought to avoid multi-step sequences.

One strategy involves the use of transient directing groups. For instance, anilines can be used as transient directing groups in the ortho-amidation of benzaldehydes with sulfonyl azides. researchgate.net This approach leverages the temporary formation of an imine to direct the C-H functionalization to the ortho position. Similarly, ruthenium-catalyzed ortho-amination of benzaldehydes has been reported. researchgate.net

Another approach involves the direct asymmetric α-amination of aldehydes through a combination of photoredox and organocatalysis. nih.govprinceton.edu In this method, photon-generated N-centered radicals add to catalytically formed chiral enamines. nih.govprinceton.edu

For substrates where direct amination is not feasible, a common strategy is the reduction of a nitro group. The synthesis of o-aminobenzaldehyde from o-nitrobenzaldehyde using reducing agents like iron powder in hydrochloric acid or sodium dithionite (B78146) is a well-established method. orgsyn.orggoogle.comgoogle.compatsnap.com

Functional Group Interconversion Strategies

An alternative to direct functionalization is the modification of a pre-existing, suitably substituted aromatic scaffold. This often involves converting a different functional group into the desired aldehyde or derivatizing a substituted benzaldehyde.

Conversion of Precursors to the Aldehyde Functionality

The aldehyde functionality can be generated from various precursors through oxidation or reduction reactions. solubilityofthings.comfiveable.meslideshare.net

Oxidation of Benzyl (B1604629) Alcohols: A common and effective method for synthesizing benzaldehydes is the selective oxidation of the corresponding benzyl alcohols. rsc.orgacs.orgnih.govrsc.org Various catalytic systems have been developed for this transformation to ensure high selectivity and avoid over-oxidation to the carboxylic acid. rsc.orgacs.orgnih.gov For example, cobalt single atoms on nitrogen-doped carbon have shown excellent performance in the oxidation of benzyl alcohol to benzaldehyde with high conversion and selectivity. rsc.org Bimetallic palladium-iron catalysts supported on titania have also been shown to be effective. acs.org

Reduction of Benzoic Acid Derivatives: Benzaldehydes can also be synthesized by the reduction of benzoic acid or its derivatives, such as acyl chlorides, esters, or amides. vedantu.comquora.comyoutube.comquora.comyoutube.com The direct reduction of a carboxylic acid to an aldehyde is challenging as the reaction often proceeds to the corresponding alcohol. quora.comquora.com Therefore, the conversion often proceeds via an intermediate. For example, benzoic acid can be converted to benzoyl chloride, which is then reduced to benzaldehyde using a poisoned catalyst in a process known as the Rosenmund reduction. vedantu.comyoutube.com Alternatively, benzoic acid can be reduced to benzyl alcohol with a strong reducing agent like lithium aluminum hydride (LiAlH₄), followed by oxidation to benzaldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC). quora.comquora.com

Table 2: Common Functional Group Interconversions to Aldehydes

| Starting Material | Reagents | Product | Key Features |

| Benzyl alcohol | Co₁/NC, O₂ | Benzaldehyde | High selectivity and conversion. rsc.org |

| Benzyl alcohol | Pd-Fe/TiO₂, H₂/O₂ | Benzaldehyde | In situ H₂O₂ production. acs.org |

| Benzoic acid | 1. SOCl₂ or PCl₅ 2. H₂, Pd/BaSO₄ (Lindlar's catalyst) | Benzaldehyde | Rosenmund reduction of the intermediate acyl chloride. vedantu.comyoutube.com |

| Benzoic acid | 1. LiAlH₄ 2. PCC | Benzaldehyde | Two-step process involving reduction to the alcohol followed by oxidation. quora.comquora.com |

Derivatization of Existing Substituted Benzaldehyde Scaffolds

Starting with a benzaldehyde that already contains some of the required substituents and then introducing the remaining ones is a viable synthetic route. For instance, a substituted benzaldehyde can be synthesized and then further functionalized. acs.orgacs.orggoogle.comnih.govnih.govnih.gov

A two-step, one-pot procedure for the synthesis of functionalized benzaldehydes has been developed, which involves the formation of a stable aluminum hemiaminal as a latent aldehyde. acs.orgacs.org This intermediate is suitable for subsequent cross-coupling reactions with organometallic reagents to introduce various substituents. acs.orgacs.org

The synthesis of 3-acylquinolines from 2-aminobenzaldehyde (B1207257) demonstrates how a substituted benzaldehyde can serve as a key building block for more complex heterocyclic structures. researchgate.net Furthermore, nickel-catalyzed three-component reactions involving internal alkynes can lead to tetrasubstituted enamines and α,β-unsaturated imines derived from 2-aminobenzaldehydes. acs.org

The development of methods for the ortho-C-H hydroxylation of benzaldehydes using a transient directing group further expands the toolkit for derivatizing benzaldehyde scaffolds. acs.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step to form a complex product, are powerful tools in organic synthesis. nih.govnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity from simple starting materials. nih.govacsgcipr.org In the context of synthesizing analogues of 2-Amino-3-(tert-butyl)benzaldehyde, MCRs provide a direct route to complex molecular architectures that would otherwise require lengthy, linear synthetic sequences. nih.gov

A notable example is the four-component reaction used to synthesize C–N atropisomeric peptide analogues, which utilizes precursors structurally similar to this compound. rsc.org This reaction combines a sterically hindered aniline (like 2-tert-butylaniline), a carboxylic acid, an aldehyde, and an isocyanide in a single pot. rsc.org The process demonstrates high diastereoselectivity and is effective for a variety of aromatic aldehydes and different isocyanides, including those that lead to di- and tripeptide analogues. rsc.org

Another advanced MCR approach is the nickel-catalyzed three-component carboamination of internal alkynes with boronic acids and anthranils (which can be synthesized from 2-aminobenzaldehyde derivatives). This method allows for the regio- and stereoselective synthesis of complex tetrasubstituted enamines, showcasing the power of MCRs to construct challenging structural motifs under mild conditions. acs.org

Condensation Reactions Involving Amino Components

Condensation reactions, where two molecules combine with the loss of a small molecule such as water, are fundamental to many MCRs. libretexts.orgmonash.edu In the synthesis of this compound analogues, the initial and critical step is often the condensation between an amino component (an aniline derivative) and a carbonyl component (an aldehyde or ketone) to form a reactive imine intermediate. rsc.orgacs.org

The table below summarizes key aspects of such condensation reactions.

| Reactant A (Amino Component) | Reactant B (Carbonyl Component) | Key Intermediate | Reaction Type | Reference(s) |

| 2-tert-butylaniline | Aromatic Aldehydes | Imine (Schiff Base) | Four-Component Reaction | rsc.org |

| Secondary Amines | Ketones | Enamine | Enamine Synthesis | acs.org |

| Cyclic Amines | Aromatic Aldehydes | Azomethine Ylide | [3+2] Dipolar Cycloaddition | nih.gov |

| Aniline / 4-Aminothiophenol | Benzaldehyde | Imine | Imine Synthesis | researchgate.net |

Cyclocondensation Reactions for Heterocyclic Scaffolds

Cyclocondensation reactions are a powerful subclass of MCRs where the final product is a heterocyclic ring system. These reactions are particularly valuable as they provide direct access to the core structures of many pharmaceutically important molecules. Substituted 2-aminobenzaldehydes and their analogues are ideal starting materials for such transformations.

Research has demonstrated several methods for constructing diverse heterocyclic scaffolds:

Quinolines and Acridines: Substituted anilines, such as 2-alkynylanilines, can react with carbonyl compounds under acidic or metal-catalyzed conditions to yield various quinoline (B57606) derivatives. mdpi.com For example, the reaction of 2-ethynylaniline (B1227618) with ethyl glyoxylate, catalyzed by copper(I) bromide, directly affords 2-acylquinolines. mdpi.com

Benzoxazines: The condensation of an appropriate aniline derivative can lead to the formation of benzo nih.govrsc.orgoxazine scaffolds. nih.gov

2-Aminobenzothiazoles: An efficient tandem reaction between isothiocyanates and 2-aminothiophenols in water leads to the formation of 2-aminobenzothiazoles. rsc.org

Fused 3-Aminoimidazoles: A highly efficient MCR has been developed for the synthesis of fused 3-aminoimidazoles, highlighting the utility of these reactions in combinatorial chemistry and drug discovery. nih.gov

The following table outlines representative cyclocondensation reactions for generating heterocyclic systems.

| Starting Materials | Resulting Heterocycle | Reaction Conditions | Significance | Reference(s) |

| 2-Alkynylanilines, Carbonyls | Quinolines, Acridines | Lewis acid, p-TsOH, CuBr | Access to scaffolds difficult to obtain via classical methods | mdpi.com |

| Isothiocyanates, 2-Aminothiophenols | 2-Aminobenzothiazoles | Water, room temperature | Environmentally benign, high efficiency | rsc.org |

| Amino Components, Isocyanides, etc. | Fused 3-Aminoimidazoles | Multicomponent Reaction | Powerful tool for combinatorial synthesis | nih.gov |

| 2-Aminobenzaldehydes, etc. | Benzo nih.govrsc.orgoxazines | Base-mediated condensation | Synthesis of fused heterocyclic systems | nih.gov |

Methodological Advancements in Reaction Conditions and Sustainability

Modern synthetic chemistry places a strong emphasis on sustainability, often referred to as green chemistry. rsc.orgijrar.org This philosophy guides the development of new synthetic methods to be safer, more efficient, and less harmful to the environment. ijrar.orgresearchgate.net Multicomponent reactions are inherently aligned with green chemistry principles due to their high atom economy, reduction of waste, and shortening of synthetic sequences. acsgcipr.orgrsc.org

Environmentally Benign Solvents: There is a significant shift away from traditional volatile organic solvents. Water has been shown to be an excellent solvent for certain cyclocondensation reactions, leading to significant rate acceleration and simplifying procedures. rsc.org Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), have also emerged as highly effective solvents for MCRs, in some cases obviating the need for a catalyst. rsc.org

Catalyst-Free and Recyclable Catalysts: The development of reactions that proceed efficiently without a catalyst is a major goal of green chemistry. ijrar.orgmdpi.com A one-step synthesis of 2-aminobenzaldehyde from o-nitrotoluene has been reported that achieves a high yield without any catalyst. google.com When catalysts are necessary, the focus is on developing heterogeneous or recyclable catalysts to minimize waste and cost. ijrar.orgmdpi.com

Energy Efficiency and Waste Reduction: MCRs contribute to energy efficiency by telescoping multiple synthetic steps into a single operation. nih.govacsgcipr.org The work-up procedures are often simpler, such as direct precipitation of the product, which reduces the need for energy-intensive purification methods like chromatography. acsgcipr.org Furthermore, a one-step synthesis of 2-aminobenzaldehyde that utilizes steam distillation for purification exemplifies a greener post-processing method by minimizing the use of organic solvents. google.com

The table below highlights some of these methodological advancements.

| Advancement | Description | Example Application | Benefit(s) | Reference(s) |

| Use of Green Solvents | Replacing volatile organic compounds with water or fluorinated alcohols. | Synthesis of 2-aminobenzothiazoles in water; MCR in 2,2,2-TFE. | Reduced environmental impact, rate acceleration, improved safety. | rsc.orgrsc.org |

| Catalyst-Free Reactions | Designing syntheses that proceed efficiently without a catalyst. | One-step synthesis of 2-aminobenzaldehyde from o-nitrotoluene. | Reduced cost, simplified purification, less chemical waste. | google.com |

| Atom Economy | Maximizing the incorporation of atoms from reactants into the final product. | Multicomponent reactions where most atoms are retained in the product. | Intrinsic material efficiency, significant waste reduction. | nih.govacsgcipr.orgrsc.org |

| Simplified Work-up | Using methods like steam distillation or product precipitation for purification. | Steam distillation to purify 2-aminobenzaldehyde. | Reduced use of organic solvents, lower energy consumption. | acsgcipr.orggoogle.com |

Reactivity and Transformations of 2 Amino 3 Tert Butyl Benzaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde group is a primary site for various chemical modifications, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition Reactions and Condensations

The aldehyde functionality of 2-amino-3-(tert-butyl)benzaldehyde readily undergoes nucleophilic addition and condensation reactions. These transformations are fundamental to constructing more complex molecular architectures. For instance, it can react with carbon nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.

A significant application of its aldehyde reactivity is in condensation reactions to form larger, often heterocyclic, structures. A key example is the Friedländer annulation, a classic method for synthesizing quinolines. In this reaction, an o-aminobenzaldehyde condenses with a compound containing an α-methylene group adjacent to a carbonyl. The reaction of this compound with ketones containing α-methyl or α-methylene groups, often mediated by a base like potassium tert-butoxide (KOtBu), provides a direct route to substituted quinolines. researchgate.net The steric hindrance from the tert-butyl group can influence the reaction conditions required and the yields of the resulting quinoline (B57606) derivatives.

The Ugi four-component reaction (U-4CR) is another powerful condensation reaction where aldehydes are key substrates. acs.org This one-pot process involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. acs.orgrsc.org While specific examples with this compound are not extensively documented, its aldehyde group is a suitable reaction partner. rsc.org In such a reaction, the amino group of the benzaldehyde (B42025) derivative could potentially participate as the amine component, leading to complex intramolecular cyclizations.

| Reaction Type | Reactant | Catalyst/Conditions | Product Type |

| Friedländer Annulation | Ketone with α-methylene | Base (e.g., KOtBu) | Substituted Quinoline |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | Typically no catalyst needed | α-Acylamino Carboxamide |

| Nucleophilic Addition | Grignard Reagent (R-MgX) | Ether solvent | Secondary Alcohol |

Selective Oxidation and Reduction Pathways

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde group in this compound to the corresponding carboxylic acid, 2-amino-3-(tert-butyl)benzoic acid, can be achieved using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. The choice of oxidant and reaction conditions is crucial to avoid undesired side reactions, such as oxidation of the amino group. A process for synthesizing p-tert-butylbenzaldehyde utilizes oxygen as the oxidant in the presence of a catalyst. patsnap.com

Reduction: Conversely, the aldehyde can be selectively reduced to a primary alcohol, (2-amino-3-(tert-butyl)phenyl)methanol. This is typically accomplished using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used, but care must be taken to ensure the chemoselectivity of the reduction.

| Transformation | Reagent | Product |

| Oxidation | Potassium Permanganate (KMnO₄) | 2-Amino-3-(tert-butyl)benzoic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (2-Amino-3-(tert-butyl)phenyl)methanol |

Transformations Involving the Amino Group

The nucleophilic amino group is another key reactive center in the molecule, enabling a variety of derivatizations.

Imine and Schiff Base Formation with Carbonyl Compounds

The amino group of this compound can condense with various aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.orgnih.govyoutube.com This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. wikipedia.org The resulting Schiff base contains a C=N double bond. nih.govyoutube.com These compounds are important intermediates in organic synthesis and can act as ligands for metal complexes. researchgate.net The formation of Schiff bases is typically reversible and can be catalyzed by either acid or base. youtube.com The reaction of this compound with another carbonyl compound would result in a molecule with both an imine and an aldehyde (or ketone) functionality, opening pathways for further complex cyclization reactions.

Acylation, Sulfonylation, and Alkylation Reactions

Acylation: The amino group can be readily acylated by reacting with acylating agents like acid chlorides or anhydrides in the presence of a base. For example, reaction with acetyl chloride would yield N-(2-formyl-6-(tert-butyl)phenyl)acetamide. This transformation is often used to protect the amino group during subsequent reactions or to introduce specific functional groups.

Sulfonylation: Similarly, sulfonylation of the amino group can be achieved using sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine (B92270). This reaction produces a sulfonamide, for example, N-(2-formyl-6-(tert-butyl)phenyl)-4-methylbenzenesulfonamide. N-sulfonyl-2-aminobenzaldehydes are valuable precursors in rhodium-catalyzed annulation reactions with olefins to synthesize substituted quinolines and 1,2-dihydroquinolines. doi.org

Alkylation: Alkylation of the amino group is also possible, though direct alkylation with alkyl halides can sometimes lead to over-alkylation. Reductive amination, a two-step process involving the formation of a Schiff base with an aldehyde or ketone followed by reduction, is a more controlled method for mono-alkylation.

| Reaction | Reagent Type | Example Reagent | Product Functional Group |

| Acylation | Acid Chloride | Acetyl chloride | Amide |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide |

| Alkylation | Alkyl Halide | Methyl iodide | Secondary/Tertiary Amine |

Diazotization and Subsequent Synthetic Manipulations

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting diazonium salt, 2-formyl-6-(tert-butyl)benzenediazonium chloride, is a highly versatile intermediate.

Diazonium salts are susceptible to a wide range of nucleophilic substitution reactions where the diazonio group (-N₂⁺) is replaced by various substituents, often with the loss of nitrogen gas. These transformations include:

Sandmeyer Reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF₄).

Gattermann Reaction: Similar to the Sandmeyer reaction but using copper powder and the corresponding acid.

Hydrolysis: Replacement with a hydroxyl group (-OH) by heating in an aqueous acidic solution.

These reactions provide a powerful synthetic route to a wide array of 3-substituted-2-(tert-butyl)benzaldehyde derivatives that might be difficult to prepare by other means.

Reactions Involving the Aromatic Ring of this compound

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic and steric properties of its substituents: the activating amino group (-NH2), the deactivating aldehyde group (-CHO), and the bulky tert-butyl group. The interplay of these groups dictates the regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitutions (e.g., Halogenation)

In electrophilic aromatic substitution reactions, the amino group is a powerful activating and ortho-, para-directing substituent due to its ability to donate electron density to the ring through resonance. Conversely, the aldehyde group is a deactivating, meta-directing group. The tert-butyl group, while weakly activating and ortho-, para-directing, exerts a significant steric influence.

Given the substitution pattern of this compound, the positions available for electrophilic attack are C4, C5, and C6. The strong activating effect of the amino group at C2 dominates, directing incoming electrophiles primarily to the ortho (C3) and para (C6) positions relative to it. However, the C3 position is already occupied by the tert-butyl group. Therefore, electrophilic attack is most likely to occur at the C6 position, which is para to the amino group. The C4 position is ortho to the deactivating aldehyde group and meta to the amino group, making it less favorable for substitution. The C5 position is meta to the amino group and ortho to the tert-butyl group, also a less likely site for reaction.

In the case of halogenation, for instance with bromine (Br2), the major product would be expected to be 2-Amino-3-(tert-butyl)-6-bromobenzaldehyde. The bulky tert-butyl group at the C3 position sterically hinders attack at the adjacent C4 position, further favoring substitution at the less hindered C6 position. stackexchange.com

| Position | Electronic Effect of -NH2 (ortho/para-director) | Electronic Effect of -CHO (meta-director) | Steric Hindrance from t-Butyl | Predicted Reactivity |

| C4 | Meta | Ortho | High | Low |

| C5 | Meta | Meta | Moderate | Low |

| C6 | Para | Meta | Low | High |

Nucleophilic Aromatic Substitutions

Nucleophilic aromatic substitution (SNAAr) on a benzene (B151609) ring typically requires the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. wikipedia.org The aldehyde group in this compound is electron-withdrawing, but the amino group is strongly electron-donating, which deactivates the ring for nucleophilic attack.

Furthermore, for a typical SNAAr mechanism to proceed, there must be a good leaving group present on the aromatic ring. In this compound, there are no inherent leaving groups like halides. Therefore, this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions. philadelphia.edu.jo For such a reaction to occur, a modification of the substrate, such as the introduction of a halide at a position activated by an electron-withdrawing group, would be necessary.

Cooperative Reactivity of Adjacent Amino and Aldehyde Groups

The ortho positioning of the amino and aldehyde groups in this compound allows for a variety of intramolecular reactions, leading to the formation of fused heterocyclic systems. This cooperative reactivity is a powerful tool in synthetic organic chemistry.

Intramolecular Cyclization Pathways for Fused Ring Systems

A prominent example of the cooperative reactivity of the adjacent amino and aldehyde groups is the Friedländer annulation, which is a classic method for the synthesis of quinolines. nih.gov In this reaction, this compound can be condensed with a compound containing an activated methylene (B1212753) group (e.g., a ketone or an ester with α-hydrogens) in the presence of a base or acid catalyst.

The reaction proceeds via an initial aldol-type condensation between the enolate of the active methylene compound and the aldehyde group of this compound. This is followed by an intramolecular cyclization via attack of the amino group on the carbonyl of the condensation partner, and subsequent dehydration to form the aromatic quinoline ring. The presence of the tert-butyl group at the 3-position of the benzaldehyde would result in the formation of a quinoline with a bulky substituent at the 8-position.

Example of a Friedländer Synthesis:

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst | Product |

| This compound | Ethyl acetoacetate | Base (e.g., NaOH) | Ethyl 8-(tert-butyl)quinoline-3-carboxylate |

| This compound | Acetone | Base (e.g., NaOH) | 8-(tert-butyl)-2-methylquinoline |

Stereoelectronic Influences of the tert-Butyl Group on Reaction Regio- and Stereoselectivity

The tert-butyl group is a large and sterically demanding substituent that significantly influences the regioselectivity and stereoselectivity of reactions involving this compound.

Steric Effects in Directing Site-Selectivity

The primary influence of the tert-butyl group is steric hindrance. libretexts.org In electrophilic aromatic substitution, as discussed in section 3.3.1, the bulkiness of the tert-butyl group at the C3 position effectively blocks the approach of electrophiles to the adjacent C4 position. This steric shielding makes substitution at the C4 position highly unfavorable, thereby directing incoming electrophiles to the electronically favored and sterically accessible C6 position. stackexchange.com

In reactions involving the aldehyde or amino groups, the tert-butyl group can also play a role in controlling the approach of reagents. For instance, in the formation of Schiff bases (imines) from the aldehyde, the tert-butyl group may hinder the approach of very large amines. Similarly, in reactions involving the amino group, its nucleophilicity might be slightly attenuated by the steric bulk of the adjacent tert-butyl group, potentially affecting reaction rates. ncert.nic.in

The steric hindrance provided by the tert-butyl group can be a useful tool for achieving high regioselectivity in synthetic transformations, preventing reactions at certain positions and favoring others.

Electronic Perturbations on Aromatic Ring Activation

The reactivity of the aromatic ring in this compound is intricately governed by the electronic interplay of its three substituents: the amino (-NH₂), the tert-butyl (-C(CH₃)₃), and the aldehyde (-CHO) groups. The activation state of the benzene ring towards chemical transformations, particularly electrophilic aromatic substitution, is a direct consequence of the combined inductive and resonance effects of these groups.

The amino group, positioned at C2, is a potent activating group. pressbooks.pubstackexchange.com This is primarily due to its strong resonance effect (+M), where the lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring. youtube.com This donation of electron density significantly increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. libretexts.org The inductive effect (-I) of the electronegative nitrogen atom is also at play, withdrawing electron density along the sigma bond, but the resonance effect is overwhelmingly dominant. stackexchange.commasterorganicchemistry.com

Conversely, the aldehyde group at C1 is a deactivating group. It exerts a strong electron-withdrawing inductive effect (-I) and a significant electron-withdrawing resonance effect (-M). libretexts.org The carbonyl group pulls electron density from the aromatic ring, thereby reducing its nucleophilicity and making it less reactive towards electrophiles. pressbooks.publibretexts.org

The tert-butyl group, located at the C3 position, is classified as a weak activating group. youtube.com It donates electron density primarily through an inductive effect (+I), owing to the higher s-character of the sp² hybridized carbon of the ring compared to the sp³ hybridized carbon of the tert-butyl group. chemistrysteps.com Hyperconjugation, a stabilizing interaction involving the C-H bonds of the methyl groups, may also contribute to a lesser extent to its electron-donating nature. stackexchange.com

In disubstituted or polysubstituted benzene rings, the position of an incoming electrophile is determined by the directing effects of the existing substituents. The powerful amino group is a strong ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to itself. pressbooks.publibretexts.org In the case of this compound, the positions ortho to the amino group are C1 (already substituted with the aldehyde) and C3 (substituted with the tert-butyl group). The position para to the amino group is C5.

The aldehyde group is a meta-director, guiding incoming electrophiles to the positions meta to it. libretexts.org For the aldehyde at C1, the meta positions are C3 (occupied by the tert-butyl group) and C5. The tert-butyl group is an ortho, para-director. stackexchange.com The positions ortho to the tert-butyl group at C3 are C2 (occupied by the amino group) and C4. The position para to the tert-butyl group is C6.

When directing effects of multiple substituents are considered, the most strongly activating group typically dictates the position of substitution. In this compound, the amino group is the most powerful activator. Its directing influence to the para position (C5) is reinforced by the meta-directing effect of the aldehyde group, which also points to C5. The ortho-directing effect of the tert-butyl group points to C4 and C2 (already substituted). Therefore, the C5 position is electronically the most activated and the most likely site for electrophilic attack. The C4 and C6 positions are also activated to some extent, but to a lesser degree than C5. Steric hindrance from the bulky tert-butyl group may also influence the regioselectivity of reactions, potentially favoring substitution at the less hindered C5 and C6 positions over the C4 position. libretexts.org

| Substituent | Position | Electronic Effect | Directing Effect |

| Aldehyde (-CHO) | C1 | Deactivating (-I, -M) | Meta |

| Amino (-NH₂) | C2 | Activating (+M > -I) | Ortho, Para |

| tert-Butyl (-C(CH₃)₃) | C3 | Weakly Activating (+I) | Ortho, Para |

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon skeleton and the environment of each proton.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 2-Amino-3-(tert-butyl)benzaldehyde, the spectrum can be divided into signals from the aliphatic tert-butyl group, the aromatic ring protons, the amine protons, and the aldehyde proton.

The tert-butyl group typically shows a sharp singlet in the aliphatic region (around 1.3-1.5 ppm) due to the magnetic equivalence of its nine protons. The amine (NH₂) protons exhibit a broad signal, the chemical shift of which can vary depending on solvent and concentration. The aldehyde proton (-CHO) is highly deshielded and appears as a singlet far downfield (typically 9.8-10.1 ppm). The aromatic region will show signals for the three protons on the benzene (B151609) ring. Their specific shifts and coupling patterns are influenced by the electron-donating amino group and the sterically bulky tert-butyl group. For the related compound 2-Amino-3-methylbenzaldehyde, the aromatic protons appear in the range of 6.7-7.4 ppm nih.gov. A similar range is expected for the title compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar compounds and known substituent effects.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | 9.8 - 10.1 | Singlet (s) | Deshielded by the electronegative oxygen atom. |

| Aromatic (C4-H) | 7.2 - 7.4 | Doublet of doublets (dd) | Influenced by ortho amino and meta tert-butyl groups. |

| Aromatic (C5-H) | 6.8 - 7.0 | Triplet or dd | Influenced by ortho and para substituents. |

| Aromatic (C6-H) | 7.3 - 7.5 | Doublet of doublets (dd) | Influenced by ortho aldehyde and meta amino groups. |

| Amine (-NH₂) | 4.5 - 6.0 | Broad Singlet (br s) | Chemical shift is variable and depends on conditions. |

| tert-Butyl (-C(CH₃)₃) | 1.3 - 1.5 | Singlet (s) | Nine equivalent protons result in a strong singlet. |

Carbon (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, providing information on the total number of carbon atoms and their chemical environment. For this compound, one would expect to see signals for the aldehyde carbonyl carbon, the six aromatic carbons, and the carbons of the tert-butyl group.

The aldehyde carbonyl carbon is significantly deshielded and appears at the low end of the spectrum (190-195 ppm). The carbons of the tert-butyl group include a quaternary carbon and three equivalent methyl carbons, which are found in the aliphatic region. The chemical shifts of the six aromatic carbons are influenced by the substituents. The carbon bearing the amino group (C2) and the carbon bearing the aldehyde group (C1) will have characteristic shifts, as will the carbon attached to the tert-butyl group (C3). For comparison, the aromatic carbons in similar benzaldehyde (B42025) derivatives typically resonate between 115 and 150 ppm rsc.orgdocbrown.info. The carbon attached to the electron-donating amino group is expected to be shielded (shifted upfield), while the carbon attached to the electron-withdrawing aldehyde group will be deshielded (shifted downfield).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar compounds and known substituent effects.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Aldehyde (C=O) | 190 - 195 | Highly deshielded carbonyl carbon. |

| Aromatic (C-NH₂) | 145 - 150 | Deshielded due to nitrogen, but shielded by resonance. |

| Aromatic (C-tert-butyl) | 135 - 140 | Quaternary carbon with substituent effect. |

| Aromatic (C-CHO) | 120 - 125 | Shielded relative to unsubstituted benzaldehyde C1. |

| Aromatic (CH) | 115 - 135 | Range for the three protonated aromatic carbons. |

| tert-Butyl (Quaternary C) | 34 - 36 | The central carbon of the tert-butyl group. |

| tert-Butyl (CH₃) | 29 - 31 | The three equivalent methyl carbons. |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) reveal more complex structural details.

COSY identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show cross-peaks connecting the adjacent aromatic protons (e.g., H4 with H5, and H5 with H6), confirming their positions relative to each other.

NOESY identifies protons that are close in space, even if they are not directly bonded or on adjacent atoms. This is particularly useful for determining stereochemistry and conformation. A NOESY spectrum would be expected to show a correlation between the protons of the tert-butyl group and the aromatic proton at the C4 position, confirming the ortho relationship. It could also show correlations between the aldehyde proton and the aromatic proton at C6.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy measures the absorption of infrared light by a molecule, which causes its bonds to vibrate at specific frequencies. It is an excellent method for identifying the functional groups present in a compound.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its primary functional groups. The presence of an amino group is typically indicated by two N-H stretching bands in the 3300-3500 cm⁻¹ region for a primary amine. The strong, sharp absorption band for the aldehyde C=O stretch is one of the most prominent features in the spectrum, usually appearing around 1680-1700 cm⁻¹. Aldehydes also show characteristic C-H stretching bands around 2720 and 2820 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound Values are typical ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Aldehyde (-CHO) | C-H Stretch | ~2820 and ~2720 | Medium to Weak |

| Alkyl C-H (-C(CH₃)₃) | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aldehyde (C=O) | C=O Stretch | 1680 - 1700 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Amine (-NH₂) | N-H Bend | 1560 - 1640 | Medium to Strong |

Electronic Absorption and Circular Dichroism Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. These techniques are fundamental for confirming the presence of chromophoric groups and, in the case of chiral derivatives, determining stereochemical features.

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for analyzing compounds with chromophores, such as the benzaldehyde system in this compound. The absorption of UV-Vis radiation promotes electrons from a lower energy ground state to a higher energy excited state. The electronic structure of this compound, containing a benzene ring, a carbonyl group (C=O), and an amino group (-NH2), gives rise to characteristic electronic transitions.

The primary transitions observed are the π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals associated with the aromatic ring and the carbonyl group. The n → π* transitions are of lower intensity and involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the amino group) to a π* antibonding orbital. For aminobenzaldehydes, absorption bands related to the amino function typically appear around 235-240 nm, while other distinct bands can be observed between 275-320 nm. researchgate.net The presence of both the electron-donating amino group and the electron-withdrawing aldehyde group on the benzene ring influences the energy and intensity of these absorptions.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength (λmax) Range | Associated Functional Groups |

|---|---|---|

| π → π* | 200 - 280 nm | Aromatic Ring, Carbonyl (C=O) |

| n → π* | > 280 nm | Carbonyl (C=O), Amino (-NH₂) |

| Amino Function | 235 - 240 nm | Amino (-NH₂) on Benzene Ring researchgate.net |

Note: The exact λmax values depend on the solvent and the specific electronic environment created by the substituents.

The parent molecule, this compound, is achiral and therefore does not exhibit a Circular Dichroism (CD) signal. However, CD spectroscopy becomes an indispensable tool for the stereochemical analysis of its chiral derivatives. nih.gov Chiral derivatives can be readily synthesized by reacting the aldehyde functional group with a chiral primary amine to form a chiral Schiff base (imine).

Once a chiral center is introduced, the derivative can interact differently with left and right circularly polarized light. CD spectroscopy measures this differential absorption, producing a spectrum with positive or negative bands that are characteristic of the molecule's three-dimensional structure. nih.gov The resulting CD spectra are highly sensitive to the absolute configuration and conformation of the molecule. nih.govrsc.org For example, analysis of the CD spectra of metal complexes containing Schiff bases derived from optically active diamines allows for the discussion of the conformational behavior of the chelate rings. rsc.org Therefore, by converting this compound into a chiral derivative, CD spectroscopy can be used to determine the absolute configuration of newly introduced stereocenters or to study the conformational preferences of the resulting molecule in solution. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound, confirming its elemental formula, and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). youtube.com This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₁₁H₁₅NO. HRMS can distinguish its exact mass from other potential formulas that might have the same nominal (integer) mass. youtube.com This capability is crucial for confirming the identity of a newly synthesized compound and ruling out alternative structures. The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O). sisweb.comwarwick.ac.uk

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO |

| Nominal Mass | 177 amu |

| Monoisotopic Mass (Theoretical) | 177.11536 g/mol nih.gov |

| Ionization Mode (Typical) | Electrospray Ionization (ESI) |

| Observed Ion (Typical) | [M+H]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile and semi-volatile compounds in a mixture. researchgate.net In the context of this compound, GC-MS is primarily used to assess its purity. The sample is vaporized and passed through a capillary column (e.g., a nonpolar HP-5MS column), which separates the target compound from any volatile impurities or residual solvents based on differences in boiling points and interactions with the column's stationary phase. rsc.org

After separation, the molecules enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum displays a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for confident identification by comparison to spectral libraries like NIST. hmdb.ca For instance, the analysis of commercial benzaldehyde often reveals impurities like benzoic acid. researchgate.net GC-MS provides a robust method for detecting such related substances and quantifying the purity of the this compound sample.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique used for the analysis of a wide range of molecules, including polymers and peptides. libretexts.org In this method, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. mdpi.com A laser pulse irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte into the gas phase with minimal fragmentation. libretexts.org The time it takes for the resulting ions to travel through a flight tube to the detector is used to determine their mass-to-charge ratio.

While MALDI-TOF is effective for many compounds, a significant challenge can arise when analyzing primary amines. Research has shown that certain common matrices, such as 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB), can chemically react with primary amine groups on the analyte. This reaction can lead to the formation of matrix adducts, producing extra ion peaks that may be misinterpreted as impurities. In some cases, specialized reactive matrices like 3,4-diaminobenzophenone (B196073) are used to intentionally derivatize analytes (such as α-ketoacids) to form products with enhanced ionization efficiency for sensitive detection. acs.org Alternatively, derivatizing the amine with a permanently charged tag can also greatly facilitate MALDI analysis and improve sensitivity. nih.gov Therefore, when using MALDI-TOF to analyze this compound, careful selection of the matrix or a derivatization strategy is essential to obtain accurate molecular weight information and avoid analytical artifacts.

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine optimized geometries, spectroscopic properties, and electronic characteristics like molecular orbital energies.

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the equilibrium geometry. For 2-Amino-3-(tert-butyl)benzaldehyde, the primary conformational considerations involve the orientation of the aldehyde (-CHO) and amino (-NH₂) groups relative to the benzene (B151609) ring and the sterically demanding tert-butyl group.

The bulky tert-butyl group exerts significant steric hindrance, influencing the planarity of the adjacent amino group and, to a lesser extent, the aldehyde group. lumenlearning.comlibretexts.org Conformational analysis, the study of the energetics between different spatial arrangements (rotamers), is essential to understand stability. lumenlearning.comlibretexts.org It is expected that the most stable conformer would seek to minimize steric strain by orienting the methyl groups of the tert-butyl moiety away from the amino group. libretexts.org

Furthermore, a critical stabilizing factor is the potential for an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the oxygen atom of the aldehyde group. researchgate.net This interaction would favor a planar arrangement of the N-H···O=C fragment, though this planarity might be partially distorted by the steric pressure from the tert-butyl group. Computational studies on similar molecules, like linear aminoalcohols, demonstrate this delicate balance between conformational flexibility and the formation of stabilizing intramolecular hydrogen bonds. ustc.edu.cn

DFT calculations are highly effective in predicting vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

While specific experimental spectra for this compound are not available for comparison, studies on related molecules like 2-aminobenzimidazole (B67599) demonstrate the accuracy of this approach. researchgate.net In such studies, theoretical spectra are calculated using methods like B3LYP/6-311++G(d,p) and are then compared with experimentally recorded FT-IR and FT-Raman spectra. researchgate.net The good agreement typically observed between the calculated and experimental wavenumbers after applying a scaling factor confirms the validity of the optimized geometry and the vibrational mode assignments. researchgate.net For this compound, DFT could predict characteristic vibrational modes, such as the C=O stretch of the aldehyde, the N-H stretches of the amine, and the C-H vibrations of the aromatic ring and tert-butyl group.

Illustrative Example: A comparison of experimental and calculated vibrational frequencies for a related heterocyclic compound, 2-aminobenzimidazole, highlights the predictive power of DFT.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated B3LYP/6-31G(d) (cm⁻¹) |

|---|---|---|

| N-H stretch | 3422 | 3459 |

| C-H stretch | 3121 | 3140 |

| C=N stretch | 1645 | 1663 |

| N-H bend | 1551 | 1560 |

Table 1: Comparison of selected experimental and calculated vibrational frequencies for 2-aminobenzimidazole. Data sourced for illustrative purposes from a study on 2-aminobenzimidazole. researchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. irjweb.comnih.gov The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. irjweb.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. irjweb.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene ring, while the LUMO would be centered on the electron-withdrawing aldehyde group. This distribution facilitates an intramolecular charge transfer (ICT) from the amino group to the aldehyde group upon electronic excitation. The presence of the electron-donating tert-butyl group would raise the HOMO energy level, likely reducing the HOMO-LUMO gap and increasing the molecule's reactivity compared to unsubstituted 2-aminobenzaldehyde (B1207257).

Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), quantify the molecule's reactivity. irjweb.com

Illustrative Example: The calculated FMO energies and reactivity descriptors for a related compound, 2-aminobenzimidazole, provide insight into the type of data that would be generated.

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -5.65 |

| E(LUMO) | -0.95 |

| Energy Gap (ΔE) | 4.70 |

Table 2: Calculated frontier molecular orbital energies for 2-aminobenzimidazole in the gas phase, used here for illustrative purposes. A smaller energy gap generally implies higher chemical reactivity. researchgate.net

Mechanistic Investigations of Reaction Pathways

Computational chemistry is instrumental in mapping the reaction pathways of chemical transformations, including identifying transition states and calculating their energy barriers. This provides a detailed understanding of reaction mechanisms and kinetics.

A key reaction involving 2-aminobenzaldehydes is the Friedländer synthesis of quinolines, where the aminoaldehyde condenses with a compound containing an active methylene (B1212753) group (e.g., a ketone). wikipedia.orgnih.gov This reaction proceeds through a series of steps, including intermolecular condensation to form an enamine or Schiff base, followed by an intramolecular cyclization and dehydration.

For this compound, each step of the Friedländer synthesis could be modeled using DFT to locate the transition state structures and calculate the activation energy barriers. The significant steric bulk of the tert-butyl group, positioned adjacent to the reacting amino group, would be expected to raise the energy barrier for the initial condensation step and the subsequent cyclization, potentially slowing the reaction rate compared to less hindered analogues. Computational studies on sterically hindered systems have shown that such conformational constraints can significantly impact reaction energetics. acs.org

Intramolecular interactions, particularly hydrogen bonds, play a pivotal role in dictating the conformation and reactivity of a molecule. In this compound, the intramolecular hydrogen bond between the amino and aldehyde groups is of primary importance. researchgate.net

This N-H···O bond locks the molecule into a more planar and rigid conformation, which can pre-organize the molecule for certain reactions. Computationally, the strength of this hydrogen bond can be evaluated by analyzing bond lengths, vibrational frequency shifts (a redshift in the N-H stretching frequency), and through Natural Bond Orbital (NBO) analysis, which quantifies the stabilization energy of the donor-acceptor interaction. The electron-donating nature of the tert-butyl group would increase the electron density on the amino group, potentially strengthening its hydrogen bond donating ability, while also sterically influencing the optimal geometry for this interaction. This interplay between electronic enhancement and steric hindrance makes this compound a compelling subject for detailed computational investigation.

Theoretical Basis of Regioselectivity and Stereoselectivity in Complex Reactions

The regioselectivity and stereoselectivity of reactions involving this compound are fundamentally governed by the interplay of electronic and steric effects originating from its substituent groups. The amino (-NH2) group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. However, the presence of the bulky tert-butyl group imposes significant steric hindrance, which can direct incoming reactants away from its vicinity.

In complex reactions, such as multicomponent reactions or transition metal-catalyzed cross-couplings, these factors become even more critical in determining the final product distribution. Density Functional Theory (DFT) calculations are often employed to model the transition states of possible reaction pathways. By comparing the activation energies of different regioisomeric and stereoisomeric transition states, a theoretical prediction of the major product can be made.

For instance, in a hypothetical condensation reaction with a prochiral nucleophile, the approach of the nucleophile to the carbonyl carbon of the benzaldehyde (B42025) can be modeled. The calculated energy barriers for the formation of the (R) and (S) enantiomers would reveal the inherent stereoselectivity of the reaction. The steric clash between the tert-butyl group and the incoming nucleophile would likely favor one stereoisomer over the other.

Table 1: Hypothetical DFT Calculated Energy Barriers for a Nucleophilic Addition to this compound

| Approaching Nucleophile | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Isomer |

| Small Nucleophile (e.g., CH3Li) | TS1 (Re face attack) | 10.2 | (S)-product |

| TS2 (Si face attack) | 11.5 | ||

| Bulky Nucleophile (e.g., (CH3)3CLi) | TS1 (Re face attack) | 12.8 | (S)-product (higher selectivity) |

| TS2 (Si face attack) | 15.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical Studies on Redox Potentials of Derivatives

The redox properties of derivatives of this compound, particularly Schiff bases formed through the condensation of the amino group, are of significant interest. These derivatives can exhibit electrochemical activity, and their redox potentials can be theoretically predicted using computational methods like DFT.

The redox potential is a measure of a molecule's tendency to donate or accept electrons. For derivatives of this compound, the electronic nature of the substituents on both the benzaldehyde ring and the condensing partner plays a crucial role. Electron-donating groups on the aromatic ring, such as the amino and tert-butyl groups, are expected to lower the oxidation potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups would increase the oxidation potential.

Theoretical calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the ionization potential (oxidation), while the LUMO energy is related to the electron affinity (reduction). By calculating these frontier molecular orbital energies for a series of derivatives, a qualitative trend in their redox potentials can be established. These theoretical predictions can then be correlated with experimental data obtained from techniques like cyclic voltammetry.

Table 2: Hypothetical Calculated HOMO/LUMO Energies and Predicted Redox Potentials for Schiff Base Derivatives of this compound

| Derivative Substituent (on imine nitrogen) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Oxidation Potential (V vs. NHE) |

| -H | -5.8 | -1.2 | 0.85 |

| -CH3 | -5.7 | -1.1 | 0.80 |

| -C6H5 | -6.0 | -1.5 | 0.95 |

| -NO2-C6H4 | -6.5 | -2.0 | 1.20 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of this compound and its derivatives in different environments, such as in solution or within a biological system. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of atomic positions and velocities over time.

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as solvent molecules or potential binding partners. By analyzing the radial distribution functions and the number of hydrogen bonds formed, insights into the solvation shell and binding affinity can be gained. This information is particularly valuable for understanding how the molecule behaves in a complex biological milieu.

Table 3: Hypothetical Parameters from a Molecular Dynamics Simulation of this compound in Water

| Simulation Parameter | Value |

| Simulation Time | 100 ns |

| Average Number of Water Molecules within 5 Å | 25 |

| Average N-H...O (water) Hydrogen Bonds | 1.8 |

| Rotational Barrier of tert-butyl group (from simulation) | ~3.5 kcal/mol |

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications in Advanced Organic Synthesis

Precursors for Complex Molecular Architectures

The reactivity of the amino and aldehyde groups allows for the integration of the 2-Amino-3-(tert-butyl)benzaldehyde core into larger, more complex structures, paving the way for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.

While the direct application of this compound in the total synthesis of natural products is not extensively documented, its structural motifs are present in various bioactive molecules. For instance, the synthesis of butenafine (B35027) analogues, an antifungal agent, has utilized 4-(tert-butyl)benzaldehyde, a structurally related compound. researchgate.netmdpi.com This suggests the potential of this compound as a scaffold for creating analogues of natural products, where the specific substitution pattern could influence biological activity. The development of novel chromone-butenafine hybrids has demonstrated the utility of tert-butylbenzylamino moieties, derived from related benzaldehydes, in generating compounds with significant antimicrobial properties. researchgate.netmdpi.com

The formation of Schiff bases through the condensation of aromatic aldehydes and amines is a cornerstone in the synthesis of liquid crystalline materials. Although specific studies detailing the use of this compound for this purpose are limited, the general principles of liquid crystal design suggest its potential. The rigid core and the potential for introducing long alkyl chains via the amino group are favorable characteristics for mesophase formation. Research on other aminobenzaldehydes and their derivatives has shown the successful creation of liquid crystalline compounds. researchgate.net

Ligand Design for Catalysis

The ability of this compound to form stable Schiff base ligands upon reaction with various amines has been explored in the context of coordination chemistry and catalysis. The steric bulk of the tert-butyl group can play a crucial role in influencing the stereochemistry and catalytic activity of the resulting metal complexes.

The synthesis of chiral ligands for asymmetric catalysis is a key area of research in organic chemistry. While direct examples using this compound are not prevalent, related structures have shown significant promise. For instance, a novel oxidatively stable chiral ligand derived from (S)-N-(2-benzoyl-5-tert-butylphenyl)-1-benzylpyrrolidine-2-carboxamide has been synthesized. utrgv.edu The resulting Ni(II)-Schiff base complexes of this ligand with amino acids have demonstrated high stereoselectivity in asymmetric synthesis. utrgv.edu The presence of the tert-butyl group was found to enhance the conformational rigidity of the complex, leading to improved enantioselectivity. utrgv.edu This highlights the potential of incorporating the 2-amino-3-tert-butylphenyl moiety into chiral ligand design for asymmetric transformations.

Schiff base complexes of transition metals are widely recognized for their catalytic activity in a variety of organic transformations. mdpi.comresearchgate.net The condensation of this compound with different primary amines yields a range of Schiff base ligands capable of coordinating with various metal centers. The electronic and steric properties of these ligands can be fine-tuned by modifying the amine component. Dicopper(II) complexes of reduced Schiff base ligands derived from N-(2-hydroxybenzyl)-amino acids have shown significant catalytic activity in the oxidation of 3,5-di-tert-butylcatechol, mimicking the function of catechol oxidase. nih.gov The catalytic activity was found to be dependent on the structure of the amino acid side chain. nih.gov

Table 1: Examples of Schiff Base Ligands and their Applications

| Schiff Base Ligand Derived From | Metal Complex | Catalytic Application/Property | Reference |

| 2-hydroxy-phenylimino(methyl)phenol | Cu(II) | Antimicrobial activity | researchgate.net |

| Pyridoxal and 2-aminobenzothiazole | VO(II), Mn(III), Fe(II), Co(II), Ni(II), Cu(II), Pt(IV) | Biological activity against bacteria and fungi | chemmethod.com |

| N-(2-hydroxybenzyl)-amino acids (reduced) | Cu(II) | Catecholase activity | nih.gov |

This table presents examples of related Schiff base ligands to illustrate the scope of their applications.

Synthesis of Diverse Heterocyclic Compounds

The presence of both a nucleophilic amino group and an electrophilic aldehyde function within the same molecule allows this compound to serve as a versatile building block for the synthesis of a variety of heterocyclic systems through intramolecular cyclization and condensation reactions.

While the direct synthesis of oxazolines from this compound is not extensively documented in dedicated studies, the general principles of oxazoline (B21484) formation from amino alcohols and aldehydes provide a clear pathway. The reaction of an aldehyde with a 2-amino alcohol typically proceeds through the formation of an intermediate oxazolidine, which is then oxidized to the corresponding oxazoline. wikipedia.org For instance, various aromatic aldehydes can be converted to 2-aryl-2-oxazolines by reacting them with 2-aminoethanol in the presence of an oxidizing agent like 1,3-diiodo-5,5-dimethylhydantoin. organic-chemistry.org The synthesis of chiral 2-oxazolines, which are significant as ligands in asymmetric catalysis, can be achieved through the stereospecific isomerization of 3-amido-2-phenyl azetidines, showcasing another route to this important heterocyclic core. mdpi.com

The formation of cyclic imines from aldehydes is a fundamental reaction in organic chemistry. In the context of this compound, an intramolecular condensation could theoretically lead to the formation of a cyclic imine, although specific examples are not prevalent in the literature. The general synthesis of 2-oxazolines often involves the cyclodehydration of N-(2-hydroxyethyl)amides, which can be prepared from the corresponding carboxylic acid and amino alcohol. cam.ac.uk

| Reactants | Reagent/Catalyst | Product Type | Reference |

| Aromatic Aldehydes, 2-Aminoethanol | 1,3-Diiodo-5,5-dimethylhydantoin | 2-Aryl-2-oxazolines | organic-chemistry.org |

| 3-Amido-2-phenyl azetidines | Cu(OTf)2 | Chiral 2-oxazolines | mdpi.com |

| β-hydroxy amides | Deoxo-Fluor® | Oxazolines | cam.ac.uk |

The synthesis of highly substituted pyridine (B92270) derivatives often involves multi-component reactions. For example, a one-pot, three-component synthesis of 2-amino-4-aryl-3,5-dicyano-6-sulfanylpyridines can be achieved by heating an ethanolic solution of various aldehydes, thiols, and malononitrile (B47326) in the presence of nanocrystalline magnesium oxide. ias.ac.in While this does not directly utilize this compound, it illustrates a common strategy for constructing the pyridine ring that could potentially be adapted. The synthesis of other pyridine derivatives can be achieved through various methods, including the reaction of 3-cyanopyridin-2-thiol with halogen derivatives nih.gov or the anhydrous diazotization of 3-aminopyridines. google.com

Similarly, the construction of pyran derivatives can be accomplished through multi-component reactions. A green and efficient method for the synthesis of tetrahydro benzo[b]pyran derivatives involves the one-pot, three-component cyclocondensation of aromatic aldehydes, malononitrile, and dimedone using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in aqueous ethanol. researchgate.net

| Reactants | Catalyst | Product Type | Reference |

| Aldehydes, Thiols, Malononitrile | Nanocrystalline Magnesium Oxide | 2-Amino-4-aryl-3,5-dicyano-6-sulfanylpyridines | ias.ac.in |

| Aromatic Aldehydes, Malononitrile, Dimedone | DBU | Tetrahydro benzo[b]pyran derivatives | researchgate.net |

The synthesis of benzoxazoles, an important class of heterocyclic compounds with diverse biological activities, frequently involves the condensation of 2-aminophenols with aldehydes. organic-chemistry.org A general and efficient method for preparing 2-substituted benzoxazoles involves the reaction of 2-aminophenols with tertiary amides in the presence of triflic anhydride (B1165640) (Tf2O) and 2-fluoropyridine. nih.gov In this context, alkyl-substituted 2-aminophenols, including tert-butyl derivatives, have been shown to give good yields of 2-benzylbenzoxazoles. nih.gov Another green approach utilizes an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe3O4 nanoparticles as a catalyst for the condensation of 2-aminophenols with various aldehydes under solvent-free sonication, yielding benzoxazoles in moderate to good yields. researchgate.net The reaction of 2-aminophenol (B121084) with benzaldehyde (B42025) can also be catalyzed by a Brønsted acidic ionic liquid gel under solvent-free conditions. nih.govrsc.org

| Reactants | Catalyst/Reagent | Conditions | Product | Reference |

| 2-Aminophenols, Tertiary Amides | Tf2O, 2-Fluoropyridine | DCM, Room Temperature | 2-Substituted Benzoxazoles | nih.gov |

| 2-Aminophenols, Aldehydes | Imidazolium chlorozincate(II) ionic liquid on Fe3O4 | Solvent-free sonication | Benzoxazoles | researchgate.net |

| 2-Aminophenol, Benzaldehyde | Brønsted acidic ionic liquid gel | Solvent-free, 130 °C | 2-Phenylbenzoxazole | nih.govrsc.org |

Role in Protecting Group Chemistry and Synthetic Strategy

The tert-butyl group is a cornerstone of protecting group chemistry, particularly for amino functionalities. researchgate.netorganic-chemistry.org The most common tert-butyl-based protecting group is the tert-butyloxycarbonyl (Boc) group, which is widely used in peptide synthesis and other areas of organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. fishersci.co.ukorganic-chemistry.orgtcichemicals.com